4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine synthesis pathway
4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine synthesis pathway
An In-Depth Technical Guide to the Synthesis of 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine
Introduction & Pharmacological Significance
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a highly privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous ATP-competitive kinase inhibitors [1]. Among its derivatives, 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 287177-10-0) [2] stands out as a critical, versatile synthetic intermediate.
The strategic placement of the labile C4-chlorine atom enables rapid downstream diversification via nucleophilic aromatic substitution (SNAr) with various amines. Meanwhile, the 5,7-diphenyl substitutions provide essential hydrophobic interactions required for anchoring the molecule deep within the kinase ATP-binding pocket, a mechanism heavily utilized in the development of MAP4K4, c-Src, and JAK inhibitors [3].
Fig 1. Mechanism of action for pyrrolo[2,3-d]pyrimidine-based kinase inhibitors.
Retrosynthetic Analysis & Pathway Overview
The construction of the target molecule relies on a convergent approach, building the bicyclic core sequentially from simple, commercially available precursors.
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Disconnection 1 (Chlorination): The target is derived from 5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol via dehydrative halogenation.
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Disconnection 2 (Pyrimidine Annulation): The pyrimidin-4-ol core is constructed by the condensation of 2-amino-1,4-diphenyl-1H-pyrrole-3-carbonitrile with formamide.
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Disconnection 3 (Pyrrole Formation): The substituted pyrrole is synthesized via a multicomponent condensation of 2-bromoacetophenone, malononitrile, and aniline.
Fig 2. Three-step synthetic pathway of 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine.
Experimental Protocols & Mechanistic Causality
This section details the self-validating methodologies required to synthesize the target compound. Every reagent choice and workup step is grounded in chemical causality to ensure high fidelity and yield [4].
Step 1: Synthesis of 2-Amino-1,4-diphenyl-1H-pyrrole-3-carbonitrile
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Reagents: 2-Bromoacetophenone (1.0 eq), Malononitrile (1.1 eq), Aniline (1.1 eq), Triethylamine (1.5 eq), absolute Ethanol.
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Procedure: To a stirred solution of 2-bromoacetophenone and malononitrile in absolute ethanol at room temperature, add aniline in one portion, followed by the dropwise addition of triethylamine. Heat the reaction mixture to reflux (approx. 80 °C) for 4–6 hours. Monitor completion via TLC (Hexane/EtOAc 3:1). Cool the mixture to 0 °C to induce crystallization. Filter the solid, wash with cold ethanol, and dry under vacuum.
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Mechanistic Causality: The reaction initiates via an SN2 displacement of the bromide by aniline to form an α -anilino ketone. Triethylamine facilitates the subsequent Knoevenagel condensation with malononitrile. The resulting intermediate undergoes spontaneous intramolecular cyclization. The driving force here is thermodynamic: the formation of a highly stable, fully conjugated aromatic pyrrole system pushes the equilibrium entirely to the right.
Step 2: Cyclization to 5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
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Reagents: 2-Amino-1,4-diphenyl-1H-pyrrole-3-carbonitrile (1.0 eq), Formamide (15.0 eq, solvent/reactant), Formic acid (0.5 eq, catalyst).
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Procedure: Suspend the pyrrole intermediate in formamide. Add formic acid and heat the reaction mixture to 150–160 °C under an inert nitrogen atmosphere for 12–16 hours. Cool the dark solution to room temperature and pour it slowly into ice-cold distilled water under vigorous stirring. Filter the resulting beige precipitate, wash extensively with water to remove excess formamide, and dry under vacuum at 60 °C.
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Mechanistic Causality: Formamide serves a dual role as both the high-boiling solvent and the C2/N3 atomic source for the pyrimidine ring. At elevated temperatures, the pyrrole's nitrile group undergoes solvolysis to an amide, which subsequently condenses with formamide. The high temperature (150 °C) is thermodynamically necessary to overcome the activation barrier for the elimination of water and ammonia, forcing the annulation to completion.
Step 3: Chlorination to 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine
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Reagents: 5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (1.0 eq), Phosphorus oxychloride ( POCl3 , 10.0 eq), N,N-Dimethylformamide (DMF, 0.1 eq).
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Procedure: Suspend the pyrimidin-4-ol in neat POCl3 . Add a catalytic amount of anhydrous DMF. Heat the mixture to reflux (105 °C) under an inert atmosphere for 3 hours. Cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the excess POCl3 . Carefully pour the concentrated viscous residue over crushed ice with vigorous stirring. Immediately neutralize the aqueous suspension to pH 7–8 using cold aqueous ammonia (25%). Extract with Dichloromethane (DCM), dry over Na2SO4 , and concentrate.
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Mechanistic Causality: The addition of DMF is not for solvation; it reacts with POCl3 to generate the highly electrophilic Vilsmeier-Haack reagent (N,N-dimethylchloroiminium chloride). This species rapidly reacts with the tautomeric pyrimidin-4-one oxygen, converting it into an excellent leaving group. This catalytic cycle significantly lowers the activation energy compared to using POCl3 alone.
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Workup Rationale: POCl3 reacts violently with water; pouring the residue over ice controls the exotherm. Immediate neutralization with ammonia is critical—if the mixture remains highly acidic in the presence of water, the newly formed C4-chloride will undergo rapid hydrolysis back to the pyrimidin-4-ol starting material.
Quantitative Data & Yield Optimization
To ensure reproducibility, the following table summarizes the optimized reaction parameters and expected yields for the three-step workflow.
| Reaction Step | Primary Reactants & Reagents | Temp (°C) | Time (h) | Typical Yield (%) | Isolated Product |
| 1. Pyrrole Annulation | 2-Bromoacetophenone, Malononitrile, Aniline, Et3N , EtOH | 80 (Reflux) | 4 - 6 | 65 - 75 | 2-Amino-1,4-diphenyl-1H-pyrrole-3-carbonitrile |
| 2. Pyrimidine Closure | Intermediate 1, Formamide, Formic Acid | 150 - 160 | 12 - 16 | 70 - 80 | 5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol |
| 3. Chlorination | Intermediate 2, POCl3 , DMF (cat.) | 105 (Reflux) | 2 - 4 | 85 - 90 | 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine |
Conclusion
The synthesis of 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine represents a fundamental workflow in the generation of targeted kinase inhibitors. By strictly controlling the thermodynamics of the pyrimidine annulation and employing Vilsmeier-Haack catalysis during the chlorination step, researchers can consistently achieve high-purity yields of this critical scaffold, ready for downstream SNAr diversification.
References
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Title: Substituted 5,7-diphenyl-pyrrolo[2,3d]pyrimidines: potent inhibitors of the tyrosine kinase c-Src Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]
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Title: MAP4K4 Inhibition Promotes Survival of Human Stem Cell-Derived Cardiomyocytes and Reduces Infarct Size In Vivo Source: Cell Stem Cell (PubMed Central) URL: [Link]
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Title: 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine (CID 2049536) Source: PubChem URL: [Link]
- Title: WO2019073253A1 - Map4k4 inhibitors Source: Google Patents URL
Sources
- 1. Substituted 5,7-diphenyl-pyrrolo[2,3d]pyrimidines: potent inhibitors of the tyrosine kinase c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine | C18H12ClN3 | CID 2049536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. MAP4K4 Inhibition Promotes Survival of Human Stem Cell-Derived Cardiomyocytes and Reduces Infarct Size In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2019073253A1 - Map4k4 inhibitors - Google Patents [patents.google.com]
